3-Bromo-5-(difluoromethyl)-2-ethylthiophene
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Overview
Description
3-Bromo-5-(difluoromethyl)-2-ethylthiophene is an organobromine compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of bromine, difluoromethyl, and ethyl groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene can be achieved through several synthetic routes. One common method involves the bromination of 5-(difluoromethyl)-2-ethylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-2-ethylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium compounds or Grignard reagents in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-Bromo-5-(methyl)-2-ethylthiophene.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)-2-ethylthiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)-2-ethylthiophene
- 3-Bromo-5-(methyl)-2-ethylthiophene
- 3-Bromo-5-(chloromethyl)-2-ethylthiophene
Uniqueness
3-Bromo-5-(difluoromethyl)-2-ethylthiophene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)-2-ethylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQLUSNWULOKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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